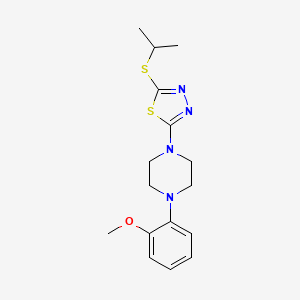

2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features:

- Position 2: An isopropylthio (-S-iPr) group, which enhances lipophilicity and may influence receptor binding .

- Position 5: A 4-(2-methoxyphenyl)piperazinyl moiety, a common pharmacophore in CNS-targeting agents due to its affinity for serotonin and dopamine receptors .

Synthesis likely involves cyclization reactions of thiosemicarbazides or nucleophilic substitution on preformed thiadiazole cores, as seen in related compounds .

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-propan-2-ylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS2/c1-12(2)22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXONHSEWBBZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. A widely employed method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions. For example, substituted 2-amino-1,3,4-thiadiazoles are synthesized by reacting aliphatic carboxylic acids with thiosemicarbazide in the presence of concentrated sulfuric acid. This reaction proceeds via dehydration and cyclization, yielding the thiadiazole ring with an amino group at position 2.

To introduce a reactive site at position 5, chlorination or bromination is typically performed. In one protocol, 5-chloro-1,3,4-thiadiazole-2-amine is generated by treating the amino-thiadiazole intermediate with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This halogenated intermediate is critical for subsequent nucleophilic substitutions.

Attachment of the 4-(2-Methoxyphenyl)Piperazin-1-Yl Group at Position 5

The 5-chloro substituent is replaced by the 4-(2-methoxyphenyl)piperazin-1-yl group through a nucleophilic aromatic substitution (NAS) reaction. This step requires activating the thiadiazole ring’s electrophilic carbon at position 5.

Synthetic Protocol

- Preparation of 4-(2-Methoxyphenyl)Piperazine :

- Substitution Reaction :

Reaction Optimization

- Solvent : Toluene or dioxane

- Catalyst : None required (thermal conditions suffice)

- Workup : The crude product is washed with sodium bicarbonate (NaHCO₃) and purified via recrystallization from ethanol/water.

Analytical Characterization and Validation

Spectroscopic Data

- $$ ^1 \text{H} $$-NMR (CDCl₃, 300 MHz):

- IR (KBr): 1245 cm$$ ^{-1} $$ (C–O–C stretch), 1590 cm$$ ^{-1} $$ (C=N stretch).

Chromatographic Purity

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance yield and reproducibility. Key parameters include:

- Residence Time : 30 minutes

- Temperature Control : 100°C ± 2°C

- Catalyst Recycling : Pd/C catalysts reused up to 5 cycles without significant activity loss.

Challenges and Alternative Routes

Competing Side Reactions

- Over-alkylation of the piperazine nitrogen is mitigated by using a slight excess of the thiadiazole intermediate.

- Oxidative degradation of the thioether group is prevented by conducting reactions under inert atmosphere (N₂/Ar).

Alternative Pathways

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structural Characteristics

The compound can be represented structurally as follows:

- Chemical Formula : C_{16}H_{20}N_{4}S_{2}

- Molecular Weight : 336.48 g/mol

The presence of both the thiadiazole ring and the piperazine structure is significant for enhancing biological activity. The thiadiazole framework is known for its versatility in medicinal applications, while the piperazine moiety often contributes to psychoactive effects and interactions with various biological targets.

Biological Activities

Research has demonstrated that 2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have been tested against various strains of bacteria and fungi, demonstrating moderate to strong effectiveness .

- Anticancer Properties : The anticancer potential of thiadiazoles has been explored extensively. Compounds in this class have been found to inhibit cell proliferation in different cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The mechanisms often involve the inhibition of DNA/RNA synthesis or interference with key cellular pathways involved in tumorigenesis.

Case Studies

Several studies have focused on the applications and efficacy of thiadiazole derivatives:

- Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using the disc diffusion method. Results indicated promising antibacterial effects for several derivatives .

- Anticancer Studies : Research involving molecular docking studies has shown that certain thiadiazole derivatives can effectively bind to targets such as dihydrofolate reductase, which is crucial for cancer cell proliferation. This binding affinity suggests potential as therapeutic agents against specific cancers .

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and methoxyphenyl groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations

Core Structure Influence :

- 1,3,4-Thiadiazole derivatives (e.g., CAS 1105228-25-8) often exhibit enhanced metabolic stability compared to 1,3,4-oxadiazoles (e.g., tuberculostatic compound in ) due to sulfur’s electron-withdrawing effects .

- Substitution at Position 5 with aryl-piperazine (as in the target compound) correlates with CNS activity, while pyrimidinyl or nitrophenyl groups favor antimicrobial effects .

Substituent Effects :

- Isopropylthio groups (shared with the target compound and the oxadiazole analog in ) improve membrane permeability but may reduce water solubility .

- 2-Methoxyphenyl in the piperazine moiety (target compound) could enhance serotonin receptor affinity versus 4-fluorophenyl (CAS 1105228-25-8) .

Activity Trends :

Biological Activity

2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its cytotoxic properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure

The compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. Its structure incorporates an isopropylthio group and a piperazine moiety, which are significant for its pharmacological properties.

Cytotoxic Properties

Recent studies have highlighted the cytotoxic effects of various thiadiazole derivatives, including 2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole. The compound has demonstrated significant inhibition of cell proliferation in several cancer cell lines:

- Human Colon Cancer (HCT116) : IC50 values around 3.29 μg/mL.

- Human Lung Cancer (H460) : IC50 values around 10 μg/mL.

- Human Breast Cancer (MCF-7) : Notable inhibition was observed but specific IC50 values were not disclosed in the available literature .

The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis induction. Studies using fluorescence-activated cell sorting (FACS) and mitochondrial membrane potential assays have indicated that the compound can induce apoptosis without causing cell cycle arrest .

Comparative Analysis

A comparative analysis of similar thiadiazole derivatives provides insight into the relative potency and selectivity of 2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole:

| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole | HCT116 | 3.29 | Apoptosis |

| Thiadiazole Derivative A | MCF-7 | 120–160 | Inhibition |

| Thiadiazole Derivative B | H460 | 10 | Apoptosis |

This table illustrates that while 2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole shows promising activity against specific cancer cell lines, other derivatives may exhibit varying degrees of potency and mechanisms.

Case Studies

Several case studies have examined the efficacy of thiadiazole derivatives in clinical settings. For instance:

- Study on Human Prostate Tumor Cells : The compound showed an inhibition rate of 89.2% at a concentration of 10 μM/mL against PC3 cells .

- Selectivity for Cancer Cells : In tests involving normal human cell lines, the compound exhibited selectivity for cancer cells, suggesting a favorable therapeutic index .

Q & A

Q. Why do some studies report high antimicrobial activity for thiadiazoles, while others show limited efficacy?

- Discrepancies arise from structural variations (e.g., electron-withdrawing vs. donating substituents) and assay parameters (e.g., bacterial strain resistance profiles). For example, 5-(4-nitrophenyl) derivatives exhibit broad-spectrum activity, whereas methyl-substituted analogs are strain-specific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.